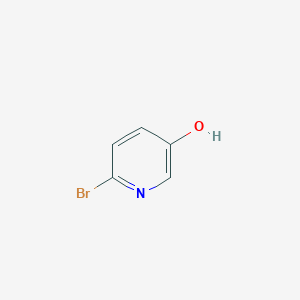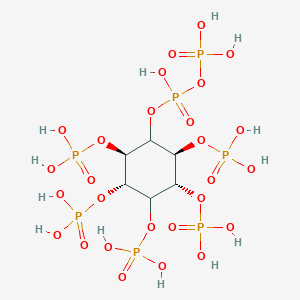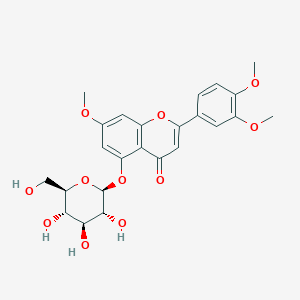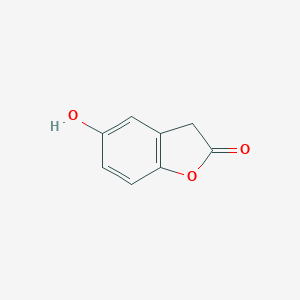
2-Bromo-5-hydroxypyridine
Overview
Description
2-Bromo-5-hydroxypyridine is a pyridine derivative with the molecular formula C5H4BrNO. It is a white to almost white crystalline powder that is slightly soluble in water. This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
It is used as an active pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.
Mode of Action
The mode of action of 2-Bromo-5-hydroxypyridine is primarily through its role as a reagent in chemical reactions. It is used in coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines . This suggests that its mode of action is largely dependent on the specific reactions it is involved in.
Biochemical Pathways
It is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in the synthesis of complex organic compounds.
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in biological systems
Result of Action
The molecular and cellular effects of this compound are not directly stated in the available literature. As an active pharmaceutical intermediate, its effects would likely depend on the specific drug it is incorporated into. In general, it is used to synthesize 2-substituted amino phenyl and hydroxyphenyl pyridines , which could have various effects depending on their specific structures and targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry, room temperature conditions . These factors can affect its stability and reactivity, which in turn can influence its efficacy in chemical reactions.
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxypyridine can be synthesized from 2,5-dibromopyridine through a selective hydrolysis reaction. The reaction involves the use of a base such as sodium hydroxide in an aqueous medium, followed by neutralization and extraction .
Industrial Production Methods: Industrial production of this compound typically involves the bromination of 5-hydroxypyridine. The process is optimized to ensure high yield and purity, often using catalysts and controlled reaction conditions to minimize by-products .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines and alcohols.
Coupling Reactions: It is used in coupling reactions with halo aromatic amines and alcohols to form 2-substituted amino phenyl and hydroxyphenyl pyridines.
Common Reagents and Conditions:
Copper Catalysts: Copper-catalyzed reactions are common, especially for forming C-N bonds with amines.
Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are also employed for various substitutions.
Major Products:
Scientific Research Applications
2-Bromo-5-hydroxypyridine is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with the bromine and hydroxyl groups at different positions, affecting its reactivity and applications.
2-Bromo-5-methoxypyridine: The methoxy group replaces the hydroxyl group, leading to different chemical properties and uses.
Uniqueness: 2-Bromo-5-hydroxypyridine is unique due to its specific substitution pattern, which allows for selective reactions at the 5-position. This selectivity is crucial for synthesizing specific derivatives used in pharmaceuticals and other applications .
Properties
IUPAC Name |
6-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFNEALEPSHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971087 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55717-40-3, 55717-45-8 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)



![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)
![3,4-Bis[(tert-butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B120159.png)
![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)



![3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol](/img/structure/B120170.png)


